molecular formula C9H10BrFO B118340 1-(3-Bromopropoxy)-2-fluorobenzene CAS No. 145943-76-6

1-(3-Bromopropoxy)-2-fluorobenzene

Cat. No. B118340
CAS RN: 145943-76-6
M. Wt: 233.08 g/mol
InChI Key: GDBROVZRIQZCTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 1-(3-Bromopropoxy)-4-methoxy-benzene was synthesized by treating sodium hydroxide and 4-methoxyphenol with 1,3-dibromopropane and tetra-N-buthyl ammonium bromide .

Scientific Research Applications

Carbonylative Transformations

1-(3-Bromopropoxy)-2-fluorobenzene participates in palladium-catalyzed carbonylative reactions, showcasing the compound's versatility in forming heterocyclic compounds. This process effectively combines carbonylation and nucleophilic substitution, leading to the creation of six-membered heterocycles with moderate to good yields. Such transformations highlight the compound's role in synthesizing complex organic molecules, potentially useful in developing pharmaceuticals and materials science (Chen, Natte, Neumann, & Wu, 2014).

Environmental Biodegradation

Research involving Burkholderia fungorum FLU100 has demonstrated the biodegradation of fluorobenzene, including this compound, indicating its potential environmental impact. The bacterium can utilize fluorobenzene and similar compounds as carbon and energy sources, suggesting that this compound could be biodegraded in environmental settings. This ability to be broken down by specific bacterial strains could be crucial in managing the environmental persistence and toxicity of halogenated aromatic compounds (Strunk & Engesser, 2013).

Organometallic Chemistry and Catalysis

The solvent properties of fluorobenzenes, by extension including derivatives like this compound, have been explored in organometallic chemistry and transition-metal-based catalysis. The fluorine substituents affect the π-electron density, influencing the compound's interactions with metal centers. This property makes such compounds useful as solvents or ligands in catalytic processes, potentially offering a pathway to new catalytic methods and organic synthesis strategies (Pike, Crimmin, & Chaplin, 2017).

Polymer Science

In polymer science, this compound has been used as an alkoxybenzene quencher in the end-quenching of polyisobutylene. This process involves the modification of polymer chain ends, demonstrating the compound's utility in tailoring the properties of polymers. The specific reactivity and selectivity offered by this compound and similar molecules can be crucial in designing polymers with desired end-group functionalities, impacting materials science and engineering applications (Yang & Storey, 2015).

Safety and Hazards

The safety data sheet for a similar compound, 1-(3-Bromopropoxy)-3-chlorobenzene, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled .

properties

IUPAC Name

1-(3-bromopropoxy)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBROVZRIQZCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428287
Record name 1-(3-bromopropoxy)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

145943-76-6
Record name 1-(3-bromopropoxy)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-fluorophenol (0.040 mL, 0.448 mmol) in acetonitrile (4 mL) was added 1,3-dibromopropane (0.450 mL, 4.43 mmol) followed by Cs2CO3 (0.232 g, 0.713 mmol). The reaction mixture was stirred for 24 h and then concentrated under vacuum. The resulting residue was treated with H2O (4 mL) and extracted with DCM (8 mL). The organic layer was dried through a phase separator and concentrated under vacuum. The residue was taken up in DMSO and purified by preparatory HPLC (without TFA) to give the title compound (0.0274 g, 26.2%). EI-MS Rt (2.24 min).
Quantity
0.04 mL
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.232 g
Type
reactant
Reaction Step Two
Yield
26.2%

Synthesis routes and methods II

Procedure details

A mixture of 2-fluorophenol (2.24 g, 20.0 mmol), 1,3-dibromopropane (20.3 mL, 200 mmol), and potassium carbonate (2.76 g, 20.0 mmol) in acetonitril (30 mL) was heated at 80° C. overnight. The reaction mixture was filtered and the filtrate was concentrated in vacuo to give 4.70 g of the title compound as a light yellow oil with a purity of ca. 80%. The product was used in the subsequent reaction step without further purification.
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
20.3 mL
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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